Cas no 1339065-63-2 (1-methyl-1-2-(methylamino)ethylurea)

1-methyl-1-2-(methylamino)ethylurea structure
1339065-63-2 structure
商品名:1-methyl-1-2-(methylamino)ethylurea
CAS番号:1339065-63-2
MF:C5H13N3O
メガワット:131.176220655441
CID:5159028
PubChem ID:64082738

1-methyl-1-2-(methylamino)ethylurea 化学的及び物理的性質

名前と識別子

    • 1-methyl-1-[2-(methylamino)ethyl]urea
    • Urea, N-methyl-N-[2-(methylamino)ethyl]-
    • 1-methyl-1-2-(methylamino)ethylurea
    • インチ: 1S/C5H13N3O/c1-7-3-4-8(2)5(6)9/h7H,3-4H2,1-2H3,(H2,6,9)
    • InChIKey: IFKBYEBQRAYEPY-UHFFFAOYSA-N
    • ほほえんだ: O=C(N)N(C)CCNC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 94.2
  • トポロジー分子極性表面積: 58.4
  • 疎水性パラメータ計算基準値(XlogP): -1.3

1-methyl-1-2-(methylamino)ethylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-149949-10.0g
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
10g
$4360.0 2023-06-08
Enamine
EN300-149949-0.1g
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
0.1g
$892.0 2023-06-08
Enamine
EN300-149949-0.5g
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
0.5g
$974.0 2023-06-08
Enamine
EN300-149949-250mg
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
250mg
$933.0 2023-09-27
Enamine
EN300-149949-2500mg
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
2500mg
$1988.0 2023-09-27
Enamine
EN300-149949-10000mg
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
10000mg
$4360.0 2023-09-27
Enamine
EN300-149949-50mg
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
50mg
$851.0 2023-09-27
Enamine
EN300-149949-0.25g
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
0.25g
$933.0 2023-06-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00986944-1g
1-Methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2 95%
1g
¥4991.0 2023-04-03
Enamine
EN300-149949-1.0g
1-methyl-1-[2-(methylamino)ethyl]urea
1339065-63-2
1g
$1014.0 2023-06-08

1-methyl-1-2-(methylamino)ethylurea 関連文献

1-methyl-1-2-(methylamino)ethylureaに関する追加情報

Professional Introduction to Compound with CAS No. 1339065-63-2 and Product Name: 1-methyl-1-2-(methylamino)ethylurea

The compound with the CAS number 1339065-63-2 and the product name 1-methyl-1-2-(methylamino)ethylurea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

At the core of understanding this compound lies its molecular structure, which is defined by a urea backbone with specific substituents that contribute to its reactivity and biological activity. The presence of a methyl group at the 1-position and a 2-(methylamino)ethyl group at the 2-position introduces specific functional moieties that enhance its interaction with biological targets. This configuration allows the compound to exhibit both nucleophilic and electrophilic characteristics, making it a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in exploring novel urea derivatives for their pharmacological potential. Urea-based compounds have been widely studied for their ability to modulate enzyme activity, interact with protein receptors, and serve as scaffolds for drug design. The specific substitution pattern in 1-methyl-1-2-(methylamino)ethylurea makes it particularly intriguing for researchers seeking to develop innovative therapeutic agents.

One of the most compelling aspects of this compound is its potential role in addressing complex biological pathways. Current research indicates that 1-methyl-1-2-(methylamino)ethylurea may interfere with key enzymatic processes involved in inflammation, cancer progression, and neurodegenerative diseases. By targeting these pathways, the compound holds promise for developing treatments that are both effective and well-tolerated by patients.

The synthesis of 1-methyl-1-2-(methylamino)ethylurea involves a series of well-defined chemical reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the formation of a urea linkage between a methyl-substituted carbonyl group and an amine-functionalized ethyl chain. This reaction is facilitated by appropriate catalysts and conditions that ensure high yield and purity.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies have revealed insights into how 1-methyl-1-2-(methylamino)ethylurea interacts with biological targets at the atomic level. These simulations have been instrumental in predicting potential side effects and optimizing drug-like properties, thereby accelerating the drug discovery process.

In clinical settings, the therapeutic potential of 1-methyl-1-2-(methylamino)ethylurea is being evaluated through preclinical studies. Initial results suggest that it may exhibit anti-inflammatory effects comparable to existing drugs but with improved selectivity and reduced toxicity. Such findings are encouraging for researchers who are working to develop next-generation therapeutics for chronic diseases.

The versatility of this compound also extends to its role as a building block for more complex molecules. Chemists have leveraged 1-methyl-1-2-(methylamino)ethylurea to create derivatives with enhanced pharmacological properties. These derivatives are being tested in various disease models, demonstrating the compound's broad applicability in medicinal chemistry.

As research continues to unfold, the full potential of 1-methyl-1-2-(methylamino)ethylurea is likely to become more apparent. Its unique structural features and biological activities position it as a valuable asset in the quest for novel treatments across multiple therapeutic areas. The ongoing studies underscore the importance of innovative compounds like this one in addressing unmet medical needs.

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